molecular formula C18H16FN3O4S2 B12219256 N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide

Cat. No.: B12219256
M. Wt: 421.5 g/mol
InChI Key: BBSSYYGRBSDWGA-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-(2-fluorophenoxy)propanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(benzylsulfonyl)-1,3,4-thiadiazole-2-amine under basic conditions to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents like sodium hydride and alkyl halides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted derivatives .

Scientific Research Applications

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . Additionally, it can interact with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .

Biological Activity

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structure-activity relationships (SAR), and various biological activities associated with this compound and its derivatives.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the condensation of thiadiazole derivatives with appropriate phenoxy and amide components. The structural framework of thiadiazoles is known for its versatility in medicinal chemistry, contributing to various pharmacological properties.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines.
  • Antimicrobial Activity : Its efficacy against bacterial and fungal strains has been documented.
  • Antioxidant Potential : Exhibits properties that may help in reducing oxidative stress.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with electron-withdrawing groups such as halogens enhance the anticancer activity against breast cancer cell lines (e.g., MCF-7). The SAR analysis highlights that the presence of specific substituents can lead to improved potency.

Case Study: Anticancer Efficacy

A recent study evaluated a series of thiadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Notes
Compound AMCF-710.5Strong activity
Compound BHepG215.0Moderate activity
Compound CPC38.0High potency

Antimicrobial Activity

Thiadiazole derivatives have also been assessed for their antimicrobial properties. The presence of substituents like -Cl or -Br at specific positions has been correlated with increased antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity was conducted on several derivatives, with results documented in Table 2.

CompoundBacterial StrainMIC (µg/mL)Activity Level
Compound DS. aureus5.0Highly Active
Compound EK. pneumoniae10.0Active
Compound FE. coli20.0Moderate

Antioxidant Potential

The antioxidant capacity of this compound has been evaluated using various assays. Compounds exhibiting strong electron-donating groups demonstrated enhanced radical scavenging activity.

Structure-Activity Relationships (SAR)

The SAR studies indicate that:

  • Electron-Withdrawing Groups : Enhance anticancer and antimicrobial activities.
  • Electron-Donating Groups : Improve antioxidant properties.

These insights are crucial for the design of new compounds with tailored biological activities.

Properties

Molecular Formula

C18H16FN3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C18H16FN3O4S2/c1-12(26-15-10-6-5-9-14(15)19)16(23)20-17-21-22-18(27-17)28(24,25)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,20,21,23)

InChI Key

BBSSYYGRBSDWGA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2)OC3=CC=CC=C3F

Origin of Product

United States

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